Product packaging for 2-Bromo-6-ethoxybenzo[d]thiazole(Cat. No.:CAS No. 412923-38-7)

2-Bromo-6-ethoxybenzo[d]thiazole

Cat. No.: B1604047
CAS No.: 412923-38-7
M. Wt: 258.14 g/mol
InChI Key: RPHMOZFYYIXHRN-UHFFFAOYSA-N
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Description

Overview of Benzothiazole (B30560) Heterocycles in Contemporary Chemical Research

Benzothiazole is a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring. nih.gov This core structure, with its unique electronic properties, serves as a privileged scaffold in a wide array of chemical and industrial applications. nih.govnih.gov Benzothiazole derivatives are integral to the synthesis of dyes, polymers, and are particularly prominent in medicinal chemistry. jchemrev.com

The benzothiazole nucleus is a key component in numerous biologically active molecules, exhibiting a broad spectrum of pharmacological activities. nih.govnih.gov These include anticancer, antimicrobial, antifungal, anti-inflammatory, anticonvulsant, and antiviral properties. nih.govjchemrev.com The versatility of the benzothiazole scaffold allows for extensive structural modifications, leading to a diverse library of compounds with varied therapeutic effects. jchemrev.com Notably, several clinically approved drugs, such as Riluzole and Pramipexole, are based on the benzothiazole framework. nih.govwikipedia.org

Structural Context and Nomenclature of 2-Bromo-6-ethoxybenzo[d]thiazole within the Benzothiazole Class

This compound is a derivative of the parent benzothiazole molecule. Its systematic IUPAC name is 2-bromo-6-ethoxy-1,3-benzothiazole. The structure is characterized by a benzothiazole core with two specific substitutions: a bromine atom at the 2-position of the thiazole ring and an ethoxy group (-OCH2CH3) at the 6-position of the benzene ring.

The presence of the bromine atom, an electron-withdrawing halogen, and the ethoxy group, an electron-donating alkoxy group, significantly influences the electronic distribution and reactivity of the benzothiazole ring system. This dual substitution pattern makes it a versatile intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 412923-38-7
Molecular Formula C9H8BrNOS

| SMILES Code | CCOC1=CC=C2N=C(Br)SC2=C1 |

Note: This data is compiled from publicly available chemical databases.

Historical Development and Emergence of Halogenated and Alkoxy-Substituted Benzothiazoles in Academic Literature

The synthesis and study of benzothiazole derivatives date back to the late 19th century. mdpi.com Over the decades, extensive research has been conducted to explore the impact of various substituents on the chemical and biological properties of the benzothiazole core.

Halogenated benzothiazoles have been a subject of interest due to the ability of halogens to modulate the lipophilicity and electronic character of the molecule. mdpi.com Brominated benzothiazoles, in particular, serve as key intermediates for cross-coupling reactions, allowing for the introduction of diverse functional groups. google.com For instance, 2,6-dibromobenzothiazole (B1326401) has been synthesized and utilized as a precursor for more complex structures. google.com

The introduction of alkoxy groups, such as methoxy (B1213986) and ethoxy, onto the benzothiazole ring has also been extensively investigated. acs.org These substituents are known to influence the molecule's interaction with biological targets and can alter its pharmacokinetic profile. Research into alkoxy-substituted benzothiazoles has led to the development of compounds with a range of biological activities, including potential applications as imaging agents and therapeutic drugs. rsc.org The combination of both halogen and alkoxy substituents on the benzothiazole scaffold represents a strategic approach to fine-tune the properties of these compounds for specific applications.

Rationale for Focused Investigation on this compound as a Research Target

The specific combination of a bromo group at the 2-position and an ethoxy group at the 6-position makes this compound a compound of significant interest for several reasons:

Synthetic Versatility: The bromine atom at the reactive 2-position acts as a versatile handle for a variety of chemical transformations, including nucleophilic substitution and metal-catalyzed cross-coupling reactions. This allows for the straightforward synthesis of a wide range of 2-substituted benzothiazole derivatives.

Modulation of Physicochemical Properties: The interplay between the electron-withdrawing bromine and the electron-donating ethoxy group can precisely tune the electronic and lipophilic properties of the molecule. This is crucial for optimizing interactions with biological targets and for enhancing drug-like properties.

Scaffold for Drug Discovery: The benzothiazole core is a well-established pharmacophore. By introducing specific substituents like bromo and ethoxy groups, researchers can explore new chemical space and develop novel compounds with potentially improved efficacy and selectivity for various therapeutic targets. For example, substituted benzothiazoles are being investigated for their potential as anticancer agents. nih.gov

In essence, this compound serves as a valuable building block in the design and synthesis of novel compounds with tailored properties for applications in medicinal chemistry, materials science, and other areas of chemical research.

Table 2: Mentioned Compounds

Compound Name
This compound
2,6-dibromobenzothiazole
Benzothiazole
Pramipexole

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrNOS B1604047 2-Bromo-6-ethoxybenzo[d]thiazole CAS No. 412923-38-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-ethoxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNOS/c1-2-12-6-3-4-7-8(5-6)13-9(10)11-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHMOZFYYIXHRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646597
Record name 2-Bromo-6-ethoxy-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412923-38-7
Record name 2-Bromo-6-ethoxy-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization Studies of 2 Bromo 6 Ethoxybenzo D Thiazole

Nucleophilic Substitution Reactions at the C2-Bromine Position

The bromine atom at the C2 position of 2-bromo-6-ethoxybenzo[d]thiazole is susceptible to displacement by various nucleophiles. This reactivity is a cornerstone for introducing diverse functional groups onto the benzothiazole (B30560) scaffold, leading to the formation of new carbon-heteroatom bonds.

Reactions with Amines (e.g., Piperazine (B1678402) Incorporation)

The reaction of this compound with amines is a common method for synthesizing 2-aminobenzothiazole (B30445) derivatives. These reactions typically proceed via a nucleophilic aromatic substitution mechanism. For instance, the reaction with piperazine would lead to the incorporation of this cyclic diamine at the C2 position. Such reactions are often carried out in a suitable solvent and may require elevated temperatures to proceed at a reasonable rate. The choice of the amine and reaction conditions can be tailored to achieve the desired product. The use of primary and secondary amines allows for the introduction of a wide array of substituents, each potentially imparting unique properties to the final molecule. researchgate.netsemanticscholar.org

Studies on related bromo-substituted heterocyclic systems have shown that reactions with primary amines, such as aniline, may necessitate heating in a solvent like DMF to achieve moderate yields of the substitution product. semanticscholar.org In contrast, reactions with aliphatic primary amines under similar conditions have sometimes resulted in decomposition of the starting material. semanticscholar.org

Table 1: Representative Nucleophilic Substitution Reactions with Amines This table is illustrative and based on general principles of nucleophilic aromatic substitution on related bromo-heterocycles. Specific conditions for this compound may vary.

Amine Solvent Temperature (°C) Product
Piperazine DMF 80-120 2-(Piperazin-1-yl)-6-ethoxybenzo[d]thiazole
Aniline DMF 130 2-(Phenylamino)-6-ethoxybenzo[d]thiazole
Morpholine DMF 80-100 2-(Morpholin-4-yl)-6-ethoxybenzo[d]thiazole

Reactions with Thiol-Containing Compounds (e.g., Mercaptobenzothiazoles)

Thiolates are excellent nucleophiles and readily displace the bromine atom from the C2 position of the benzothiazole ring. This reaction is particularly useful for creating molecules containing a thioether linkage. For example, reacting this compound with a thiol like 2-mercaptobenzothiazole (B37678) in the presence of a base would yield a bis-benzothiazole derivative connected by a sulfur atom. nih.gov These types of compounds are of interest for their potential applications in material science and medicinal chemistry. The reaction is typically carried out in a polar solvent, and the use of a base is necessary to deprotonate the thiol and generate the more nucleophilic thiolate anion. nih.govresearchgate.netnih.gov

Formation of Carbon-Heteroatom Bonds (C-N, C-S)

As detailed in the preceding sections, nucleophilic substitution reactions on this compound are a primary route for the formation of carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds. rsc.org The reaction with amines leads to the formation of a C-N bond, resulting in 2-aminobenzothiazole derivatives. researchgate.netgeorgiasouthern.edu Similarly, the reaction with thiols or their corresponding thiolates results in the formation of a C-S bond, yielding 2-thioether-substituted benzothiazoles. nih.gov The efficiency of these bond formations depends on factors such as the nucleophilicity of the attacking species, the solvent, the reaction temperature, and the potential use of a catalyst or base.

Cross-Coupling Reactions at the C2-Bromine Position

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and this compound is a suitable substrate for these transformations. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.

Palladium-Catalyzed C-C Coupling (e.g., Suzuki, Sonogashira)

The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with a halide in the presence of a palladium catalyst and a base. nih.govnih.govresearchgate.net this compound can be coupled with various aryl or vinyl boronic acids or their esters to synthesize 2-aryl- or 2-vinyl-6-ethoxybenzo[d]thiazoles. These reactions typically employ a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like sodium carbonate or potassium phosphate. nih.govresearchgate.net The choice of solvent, often a mixture of an organic solvent like toluene (B28343) or dioxane and water, is crucial for the reaction's success. nih.govnih.gov

The Sonogashira coupling reaction provides a route to 2-alkynyl-substituted benzothiazoles by reacting this compound with a terminal alkyne. researchgate.netnih.govresearchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. nih.gov This reaction is highly valuable for the synthesis of conjugated systems containing the benzothiazole moiety.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions This table is illustrative and based on general conditions for Suzuki and Sonogashira reactions on related bromo-heterocycles.

Reaction Coupling Partner Catalyst System Base Solvent Product
Suzuki Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ Toluene/Water 6-Ethoxy-2-phenylbenzo[d]thiazole
Sonogashira Phenylacetylene PdCl₂(PPh₃)₂ / CuI Et₃N Toluene 6-Ethoxy-2-(phenylethynyl)benzo[d]thiazole

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. organic-chemistry.orgresearchgate.net This reaction offers an alternative to traditional nucleophilic substitution for the synthesis of 2-aminobenzothiazole derivatives and can often be carried out under milder conditions with a broader substrate scope. nih.gov The reaction involves coupling this compound with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphines often providing the best results. researchgate.net This method is particularly useful for coupling less nucleophilic amines that may not react efficiently under standard nucleophilic substitution conditions. nih.gov

Reactivity of the Ethoxy Group and Potential for Ether Cleavage or Trans-alkylation

The ethoxy group (-OCH₂CH₃) on the benzene (B151609) ring is an aryl alkyl ether linkage. This functional group is generally stable but can be cleaved under specific, often harsh, conditions to yield the corresponding phenol.

Ether Cleavage: The most common and effective method for cleaving aryl ethers is treatment with strong Lewis acids, with boron tribromide (BBr₃) being a frequently used reagent. nih.govnih.gov The reaction with this compound would proceed by the coordination of the Lewis acidic boron atom to the ether oxygen. This is followed by a nucleophilic attack, typically by the bromide ion released from the BBr₃, on the ethyl group to displace the phenoxide. Subsequent aqueous workup would protonate the phenoxide to yield 2-bromo-1,3-benzothiazol-6-ol.

The mechanism involves the initial formation of an ether-BBr₃ adduct. nih.govufp.pt For primary alkyl ethers like the ethoxy group, cleavage can proceed through a pathway where one ether-adduct acts as a bromide donor to another, facilitating the reaction. ufp.pt This process is typically performed in an inert solvent like dichloromethane (B109758) at low temperatures to control reactivity. ufp.pt

Potential for Trans-alkylation: Trans-alkylation, the transfer of the ethyl group from the benzothiazole to another nucleophile without complete cleavage, is a less common but plausible reaction. This would require specific catalysts and conditions that favor alkyl exchange over cleavage. While not extensively documented for this specific molecule, such transformations are known in broader organic synthesis and could potentially be applied to modify the alkoxy substituent.

Reactions Involving the Benzothiazole Ring System

The benzothiazole ring is an electron-rich heterocyclic system, but the thiazole (B1198619) portion has an electron-withdrawing character. wikipedia.org This influences the reactivity of the fused benzene ring and the substituents attached to the thiazole moiety.

Electrophilic Aromatic Substitution (EAS) on the benzothiazole ring system is a complex matter governed by the directing effects of multiple substituents. The key factors for this compound are:

The Ethoxy Group: This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the benzene ring via resonance. organicchemistrytutor.comlumenlearning.comunizin.org

The Fused Thiazole Ring: The thiazole ring itself is generally considered electron-withdrawing and deactivating towards EAS on the fused benzene ring. wikipedia.org

The Bromo Group: The bromine at the C2 position of the thiazole ring is electron-withdrawing.

The powerful activating and ortho, para-directing effect of the ethoxy group at position 6 is the dominant influence. organicchemistrytutor.comlibretexts.org It strongly directs incoming electrophiles to the positions ortho and para to it. The para position (C4) is already part of the fused ring system. Therefore, substitution is most likely to occur at the two ortho positions: C5 and C7.

Predicted EAS on this compound
Directing Group Ethoxy (-OEt)
Nature of Director Activating, Ortho, Para-Director
Predicted Major Product Substitution at C5
Predicted Minor Product Substitution at C7
Reaction Feasibility Possible due to strong activation by the ethoxy group, though deactivated relative to anisole.

Schiff base formation requires a primary amine to condense with a carbonyl compound (an aldehyde or ketone). researchgate.netmedwinpublishers.com Therefore, this reaction is not performed on this compound directly, but on its derivative, 2-amino-6-ethoxybenzothiazole (B160241) . This key intermediate is readily synthesized and serves as a versatile platform for derivatization. researchgate.netnih.gov

The condensation reaction involves the nucleophilic attack of the exocyclic amino group of 2-amino-6-ethoxybenzothiazole on the electrophilic carbonyl carbon of an aldehyde or ketone. This is typically followed by dehydration, often catalyzed by a few drops of acid, to yield the corresponding imine (Schiff base). jocpr.comnih.gov This reaction is a robust and widely used method for expanding the molecular scaffold.

Studies have shown the successful synthesis of various Schiff bases from substituted 2-aminobenzothiazoles and different aromatic aldehydes. medwinpublishers.comjocpr.comnih.gov

Table 1: Examples of Schiff Base Formation from 2-Aminobenzothiazole Derivatives
2-Aminobenzothiazole DerivativeAldehyde/KetoneReaction ConditionsProduct TypeReference
2-Amino-6-bromobenzothiazoleo-VanillinReflux in ethanol (B145695) with piperidine (B6355638) catalyst(E)-2-((2-hydroxy-3-methoxybenzylidene)amino)benzothiazole derivative jocpr.com
2-Aminobenzothiazole2-ThiophenecarboxaldehydeNot specifiedN-(thiophen-2-ylmethylene)benzo[d]thiazol-2-amine nih.gov
4,6-Difluoro-2-aminobenzothiazole4-ChlorobenzaldehydeCondensation reactionN-(4-chlorobenzylidene)-4,6-difluorobenzothiazol-2-amine medwinpublishers.com
Substituted 2-aminobenzothiazolesVarious substituted benzaldehydesReflux for 12 hoursSubstituted N-(benzylidene)benzothiazol-2-amines researchgate.net

Cyclocondensation reactions provide a powerful strategy to build complex, fused heterocyclic systems from the benzothiazole scaffold. Again, these reactions typically utilize the 2-amino-6-ethoxybenzothiazole intermediate. The exocyclic amino group, along with the adjacent endocyclic nitrogen atom, forms an amidine fragment (-N=C-NH₂), which is an excellent nucleophile for building new rings. nih.gov

For instance, the reaction of 2-aminobenzothiazoles with bifunctional reagents can lead to the formation of new five- or six-membered rings fused to the thiazole. A documented example involves the acylation of a 2-aminobenzothiazole with chloroacetyl chloride, followed by cyclization with thiourea (B124793) to construct a second 2-aminothiazole (B372263) moiety, resulting in a thiazolo[3,2-a]benzimidazole-like system. nih.gov Another approach is the multicomponent reaction between a 2-aminobenzothiazole, an aldehyde, and an isocyanide to form imidazo[2,1-b] nih.govnih.govbenzothiazoles. nih.gov These reactions significantly expand the chemical space accessible from the initial benzothiazole core.

Derivatization for Scaffold Expansion: Synthesis of Novel Analogues

Acylation of the amino group in 2-amino-6-ethoxybenzothiazole is a fundamental derivatization technique used to introduce a wide variety of substituents and modify the compound's properties. The reaction involves treating the amine with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the acid byproduct. nih.govnih.gov

Preparation of Sulfonamide and Sulfenyl Derivatives

The introduction of sulfonamide and sulfenyl moieties to the 2-position of the 6-ethoxybenzo[d]thiazole (B3225301) scaffold represents a key strategy in the diversification of this chemical entity. While direct derivatization from this compound is a plausible route, multistep syntheses are often employed to achieve these transformations.

One common approach involves the conversion of the 2-bromo group to a more reactive intermediate, such as a 2-amino or 2-mercapto derivative. For instance, the synthesis of benzothiazole-containing sulfonamides can be achieved through the acylation of a 2-aminobenzothiazole with a sulfonyl chloride. mdpi.com A plausible pathway for the synthesis of a sulfonamide derivative of 6-ethoxybenzo[d]thiazole would first involve the nucleophilic substitution of the 2-bromo group with an amine, followed by reaction with an appropriate sulfonyl chloride. This method has been utilized in the synthesis of various benzothiazole-disulfonamide scaffolds. mdpi.com

Alternatively, the synthesis of sulfenyl derivatives, specifically 2-(arylthio)benzothiazoles, has been reported via the S-arylation of 2-mercaptobenzothiazole. mdpi.com This suggests a synthetic route where this compound is first converted to 6-ethoxybenzo[d]thiazole-2-thiol. Subsequent reaction with an arylating agent, such as a diaryliodonium triflate, can yield the desired 2-(arylthio) derivative. mdpi.com Another method involves the reaction of 2-mercaptobenzothiazole with propargyl bromide to form a 2-propargyl thiobenzothiazole, which can undergo further reactions to introduce other functional groups. mdpi.com

The synthesis of 2-sulfonyl benzothiazole derivatives has also been explored. One such method begins with the reaction of 2-mercaptobenzothiazole with propargyl bromide, followed by oxidation of the thioether to a sulfone using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net This sulfonyl-containing intermediate can then undergo further reactions, such as click chemistry, to introduce additional diversity. researchgate.net

Compound Name Molecular Formula General Method of Preparation Key Intermediates
6-Ethoxybenzo[d]thiazole-2-sulfonamideC9H10N2O3S2Reaction of 2-amino-6-ethoxybenzo[d]thiazole with a sulfonylating agent.2-Amino-6-ethoxybenzo[d]thiazole
2-(Arylthio)-6-ethoxybenzo[d]thiazoleC15H13NOS2 (example)S-arylation of 6-ethoxybenzo[d]thiazole-2-thiol.6-Ethoxybenzo[d]thiazole-2-thiol
2-(Prop-2-yn-1-ylsulfonyl)benzo[d]thiazoleC10H7NO2S2Oxidation of 2-(prop-2-yn-1-ylthio)benzo[d]thiazole.2-(Prop-2-yn-1-ylthio)benzo[d]thiazole

Construction of Cyclohexanecarboxamide (B73365) and Carbothioamide Derivatives

The synthesis of N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide and its carbothioamide analogue has been successfully achieved and reported. nih.govbenthamdirect.com These studies highlight a synthetic pathway that proceeds through the key intermediate, 2-amino-6-ethoxybenzo[d]thiazole, which is presumably derived from the starting material, this compound, via nucleophilic substitution with an amino source.

The general procedure for the synthesis of the cyclohexanecarboxamide derivatives involves the acylation of the 2-aminobenzothiazole intermediate. nih.gov Specifically, N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide was synthesized as part of a broader study on a series of (benzo[d]thiazol-2-yl)cyclohexanecarboxamides. nih.govbenthamdirect.comresearchgate.net

For the preparation of the corresponding carbothioamide derivatives, a similar strategy is employed. The 2-amino-6-ethoxybenzo[d]thiazole intermediate is reacted with a suitable thiocarbonylating agent to yield the target N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarbothioamide. nih.govbenthamdirect.com The successful synthesis of these derivatives underscores the utility of the 2-aminobenzothiazole scaffold as a versatile precursor for creating a range of amide and thioamide-containing molecules. nih.govresearchgate.net

Compound Name Molecular Formula Reported Synthesis Precursor
N-(6-Ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamideC16H20N2O2SSynthesized and evaluated for biological activities. nih.govbenthamdirect.com2-Amino-6-ethoxybenzo[d]thiazole
N-(6-Ethoxybenzo[d]thiazol-2-yl)cyclohexanecarbothioamideC16H20N2OS2Synthesized and evaluated for biological activities. nih.govbenthamdirect.com2-Amino-6-ethoxybenzo[d]thiazole

Spectroscopic and Structural Elucidation of 2 Bromo 6 Ethoxybenzo D Thiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering a window into the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of 2-Bromo-6-ethoxybenzo[d]thiazole is anticipated to exhibit distinct signals corresponding to the aromatic protons of the benzothiazole (B30560) ring system and the protons of the ethoxy substituent. While specific spectral data for this exact compound is not publicly available, analysis of closely related structures, such as 2-(2,4-Difluorophenyl)-7-ethoxybenzo[d]imidazo[2,1-b]thiazole, provides a strong basis for prediction. nih.gov

For the ethoxy group, a characteristic triplet and quartet pattern is expected. The methyl protons (-CH₃) would appear as a triplet due to coupling with the adjacent methylene (B1212753) protons, likely in the upfield region around δ 1.4 ppm. The methylene protons (-OCH₂-) would present as a quartet, coupled to the methyl protons, with a chemical shift around δ 4.0 ppm. nih.gov

The aromatic region of the spectrum would display signals for the three protons on the benzene (B151609) ring. Based on the substitution pattern, one would expect three distinct signals. The proton at the 7-position is expected to be a doublet, coupled to the proton at the 5-position. The proton at the 5-position would likely appear as a doublet of doublets, showing coupling to the protons at the 4- and 7-positions. The proton at the 4-position would be a doublet, coupled to the proton at the 5-position. The precise chemical shifts of these aromatic protons are influenced by the electron-donating effect of the ethoxy group and the electron-withdrawing effect of the thiazole (B1198619) ring and the bromine atom. For instance, in 2,6-dibromo benzothiazole, aromatic proton signals are observed in the range of δ 8.35-8.92 ppm. google.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
-OCH₂CH ~1.4 Triplet (t)
-OCH ₂CH₃ ~4.0 Quartet (q)
Ar-H ~7.0 - 8.0 Multiplet (m)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of nine distinct carbon signals are anticipated, corresponding to the nine carbon atoms in the molecule.

The carbon of the methyl group in the ethoxy substituent is expected to resonate at the highest field (lowest chemical shift), typically around δ 15 ppm. The methylene carbon of the ethoxy group would appear further downfield, around δ 60-65 ppm. nih.gov

The seven carbons of the benzothiazole core will have characteristic chemical shifts. The carbon atom bonded to the bromine (C-2) is expected to have a chemical shift significantly influenced by the halogen, likely appearing in the region of δ 140-150 ppm. The carbons of the benzene ring will have shifts determined by their position relative to the ethoxy group and the fused thiazole ring. For example, in related benzothiazole derivatives, the carbon atoms of the benzene ring appear in the range of δ 110-150 ppm. nih.gov The carbon atom at the junction of the two rings (C-7a) and the carbon of the thiazole ring (C-3a) will also have distinct chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
-OCH₂C H₃ ~15
-OC H₂CH₃ ~60-65
Aromatic & Thiazole Carbons ~110 - 160

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands.

Key expected vibrational frequencies include C-H stretching vibrations from the aromatic ring and the ethoxy group, typically in the range of 2850-3100 cm⁻¹. The C-O stretching of the ether linkage would likely appear as a strong band around 1200-1250 cm⁻¹. The C=N stretching of the thiazole ring is expected in the region of 1600-1650 cm⁻¹. Aromatic C=C stretching vibrations would be observed between 1450 and 1600 cm⁻¹. The C-Br stretching frequency is expected at lower wavenumbers, typically below 700 cm⁻¹. For instance, the IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole shows characteristic peaks at 2835 cm⁻¹ (C-H stretch) and 1545 cm⁻¹ (C=N stretch). nih.gov

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3000-3100
Aliphatic C-H Stretch 2850-2980
C=N Stretch (Thiazole) 1600-1650
Aromatic C=C Stretch 1450-1600
C-O Stretch (Ether) 1200-1250
C-Br Stretch <700

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For a volatile compound like this compound, GC-MS would provide both its retention time and its mass spectrum. The electron ionization (EI) mass spectrum would show the molecular ion peak (M⁺) at m/z 258, again with the characteristic bromine isotopic pattern. Furthermore, the fragmentation pattern would provide valuable structural information. Expected fragmentation pathways could include the loss of the ethoxy group, the bromine atom, or cleavage of the thiazole ring, leading to a series of fragment ions that can be used to confirm the structure of the molecule. For example, related benzothiazole derivatives show fragmentation patterns corresponding to the loss of substituents from the main ring structure. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the molecule's chromophoric system.

For benzothiazole derivatives, the UV-Vis spectra are typically characterized by π → π* transitions originating from the aromatic system. The core benzothiazole structure itself exhibits absorption in the UV region. The introduction of substituents onto the benzene or thiazole ring can significantly influence the λmax and the molar extinction coefficient (ε).

In the case of this compound, the presence of the ethoxy group (-OCH2CH3), an auxochrome, is expected to cause a bathochromic shift (a shift to longer wavelengths) compared to the unsubstituted benzothiazole. This is due to the electron-donating nature of the oxygen's lone pairs, which extend the conjugation of the π-system. Studies on related hydroxy and methoxy-substituted benzothiazoles have shown that such auxochromes lead to a red shift in the absorption spectra. nih.gov The bromine atom at the 2-position may also have a modest effect on the electronic transitions.

The analysis of a series of benzothiazole derivatives reveals a clear trend: the greater the electron-donating ability of the substituent and its involvement in the conjugated system, the higher the λmax. For instance, benzothiazole derivatives bearing hydrazone linkers show that substituents like hydroxyl and methoxy (B1213986) groups increase the λmax, shifting absorption towards the UVA range. nih.gov

Table 1: Representative UV-Vis Absorption Data for Substituted Benzothiazole Derivatives

Compound/Derivative TypeSubstituentsλmax (nm)SolventElectronic Transition Type
Benzothiazole (unsubstituted)None~252, ~288, ~295Ethanol (B145695)π → π
Hydroxy-substituted Benzothiazole-OH> 300Methanol-DMSOπ → π
Methoxy-substituted Benzothiazole-OCH3> 300Methanol-DMSOπ → π
Cinnamide Benzothiazole DerivativeCatechol (-OH)x2347.7Methanol-DMSOπ → π

This table is generated based on typical values found in the literature for related compounds and is for illustrative purposes. nih.govnist.gov

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a crucial technique for assessing the thermal stability of a compound. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting data provides information about decomposition patterns, thermal stability limits, and the composition of the material.

For organic molecules like this compound, TGA curves typically show one or more stages of mass loss corresponding to the fragmentation and volatilization of the molecule. The onset temperature of decomposition is a key indicator of thermal stability. Studies on various benzothiazole derivatives have demonstrated their thermal behavior. For example, the thermal decomposition of some hydroxy-substituted phenyl benzothiazoles proceeds in a single stage, with major mass loss occurring between 130°C and 300°C, attributed to the cleavage of the organic segments. scielo.br

Table 2: Illustrative Thermal Decomposition Data for Heterocyclic Compounds

Compound TypeOnset Decomposition Temp (°C)Temperature of Max. Decomposition Rate (°C)Residual Mass (%)Atmosphere
Hydroxy Phenyl Benzothiazole Derivative~130-180VariesVariesN2
Chitosan-Benzothiazole Dye~250~275~45N2
Lignin (complex heterocyclic polymer)~200~360~40N2

This table presents representative data from studies on related heterocyclic compounds to illustrate the typical output of TGA analysis. scielo.brnih.govmdpi.com

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is indispensable for separating components of a mixture, making it essential for monitoring the progress of a synthesis and for assessing the purity of the final product.

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive method used to check reaction completion and determine the number of components in a mixture. A spot of the reaction mixture is applied to a plate coated with an adsorbent (like silica (B1680970) gel), which is then placed in a sealed chamber with a solvent system (eluent). The separation is based on the differential partitioning of the compounds between the stationary phase (the adsorbent) and the mobile phase (the eluent).

For the synthesis of this compound, TLC would be used to track the consumption of the starting materials and the appearance of the product spot. The choice of eluent is critical for achieving good separation. For benzothiazole derivatives, various solvent systems have been proven effective. A mixture of petroleum ether and benzene, or cyclohexane (B81311) and ethyl acetate (B1210297), has been successfully used to separate closely related pyrazolylbenzothiazole derivatives on silica gel plates. researchgate.net For other substituted benzimidazole (B57391) and benzothiazole derivatives, mixtures of ethyl acetate and n-hexane are commonly employed. nih.govrsc.org The position of the spots is quantified by the retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Table 3: Example TLC Systems for Benzothiazole and Related Heterocycles

Compound ClassStationary PhaseMobile Phase (Solvent System)Visualization
PyrazolylbenzothiazolesSilica Gel GPet. Ether : Benzene (1:3)Iodine Vapor / UV Light
Benzimidazole DerivativesSilica GelEthyl Acetate : n-Hexane (3:5)UV Light (254 nm) / Staining Agent
Benzothiazole-TriazolesSilica GelVaries (e.g., Ethyl Acetate/Hexane)UV Light (254 nm)

This table is illustrative of common TLC methods used for the analysis of benzothiazole derivatives. researchgate.netnih.govrsc.org

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that offers higher resolution, speed, and sensitivity compared to TLC. It is a cornerstone for the final purity assessment of synthesized compounds. In reversed-phase HPLC, a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase (typically a mixture of water or buffer and acetonitrile (B52724) or methanol).

An HPLC method for analyzing this compound would involve injecting a solution of the compound onto a suitable column and eluting it with an optimized mobile phase. The compound would be detected as it exits the column, usually by a UV detector set to a wavelength where the compound absorbs strongly (determined from its UV-Vis spectrum). The time it takes for the compound to travel through the column is its retention time (t_R), a characteristic value under specific conditions. A pure compound should ideally show a single, sharp peak. The method can be validated for parameters like linearity, precision, and accuracy. researchgate.net HPLC methods have been developed for a wide range of bromo-substituted aromatic compounds and heterocyclic amines, demonstrating the technique's versatility. researchgate.netnih.gov

Table 4: Representative HPLC Method Parameters for Aromatic Compounds

ParameterExample Value/Condition
Column Reversed-Phase C8 or C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic elution with Water (with TFA or Formic Acid) and Acetonitrile
Flow Rate 0.5 - 1.5 mL/min
Detection UV at a specific wavelength (e.g., 254 nm or λmax)
Column Temperature 25 - 40 °C

This table outlines typical parameters for an HPLC method for analyzing compounds similar in structure to this compound. researchgate.netnih.gov

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over HPLC. It utilizes columns packed with smaller particles (sub-2 µm), which requires instrumentation capable of handling much higher pressures. The primary advantages of UPLC are a dramatic increase in resolution, sensitivity, and, most notably, speed of analysis. An analysis that might take 20 minutes on an HPLC system could potentially be completed in under 2 minutes with UPLC, without sacrificing separation quality. nih.gov

The principles of transferring a method from HPLC to UPLC are well-established, often involving the use of a column with the same stationary phase chemistry but smaller particle size. lcms.cz UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is an exceptionally powerful tool for analyzing complex mixtures, such as food samples for heterocyclic amines or for metabolomics studies. nih.govsci-hub.boxmdpi.com For the final, high-throughput purity analysis of this compound, a UPLC method would be ideal, offering rapid and highly precise results.

Table 5: Comparison of Typical HPLC and UPLC Performance

FeatureHPLCUPLC
Particle Size 3 - 5 µm< 2 µm
Typical Run Time 10 - 30 min1 - 5 min
System Pressure 400 - 600 bar1000 - 1500 bar
Resolution GoodExcellent
Solvent Consumption HigherLower

This table provides a general comparison between the two techniques. nih.govlcms.cz

Single-Crystal X-ray Diffraction for Solid-State Structure Determination (for related derivatives)

While the aforementioned techniques confirm identity and purity, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions.

To perform this analysis, a high-quality single crystal of the compound is required. The crystal is mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a model of the electron density within the crystal, from which the atomic positions can be determined.

While a crystal structure for this compound itself is not publicly available, data from closely related derivatives illustrate the power of this technique. For example, the X-ray crystal structure of N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methylbenzenamine, a complex molecule incorporating a bromo-benzothiazole moiety, has been determined. Current time information in Pasuruan, ID. This analysis confirmed the exact isomeric form of the product and revealed that the benzothiazole and chromene ring systems were nearly coplanar. Current time information in Pasuruan, ID. Such studies are invaluable for resolving structural ambiguities and understanding the supramolecular chemistry, such as packing and hydrogen bonding, in the solid state.

Table 6: Selected Crystallographic Data for a Benzothiazole Derivative

ParameterValue for N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methylbenzenamine Current time information in Pasuruan, ID.
Crystal System Monoclinic
Space Group P21/c
a (Å) 14.3459 (4)
b (Å) 10.3347 (3)
c (Å) 15.1102 (4)
β (˚) 108.834 (1)
Volume (ų) 2118.06 (10)
Z (molecules/unit cell) 4

This table presents published crystallographic data for a related derivative to demonstrate the type of information obtained from a single-crystal X-ray diffraction study. Current time information in Pasuruan, ID.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a principal method for examining the quantum mechanical properties of molecules. For 2-Bromo-6-ethoxybenzo[d]thiazole, DFT calculations are instrumental in elucidating its three-dimensional structure and the distribution of electrons, which are fundamental to its chemical behavior.

Table 1: Representative Optimized Geometrical Parameters for a Benzothiazole (B30560) Scaffold

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-S1.76
C=N1.37
C-C (aromatic)1.40
C-Br1.89
C-O1.36
S-C-N115.0
C-N-C109.0
C-C-C (aromatic)120.0
C-C-O-C~180 (for planarity)

Note: The values in this table are representative and would be precisely calculated for this compound in a specific DFT study.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. wikipedia.orgresearchgate.net The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

For this compound, the electron-donating ethoxy group and the electron-withdrawing bromine atom would influence the energy levels of the HOMO and LUMO. DFT calculations would reveal that the HOMO density is likely concentrated on the electron-rich benzothiazole ring and the ethoxy group, while the LUMO may be distributed across the aromatic system, with some contribution from the bromine atom. The calculated HOMO-LUMO gap provides insights into the molecule's potential for charge transfer interactions. researchgate.netresearchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for a Benzothiazole Derivative

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.5
HOMO-LUMO Gap (ΔE)5.0

Note: These are example energy values. The actual values for this compound would be determined through specific DFT calculations.

Mulliken charge analysis is a method used to estimate the partial atomic charges in a molecule, providing a picture of the electron distribution and identifying electrophilic and nucleophilic sites. researchgate.net For this compound, the analysis would likely show negative charges on the nitrogen and oxygen atoms due to their high electronegativity, and positive charges on the adjacent carbon atoms.

The molecular electrostatic potential (MEP) map is a visual representation of the electrostatic potential on the surface of the molecule. It helps in predicting how the molecule will interact with other charged species. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the MEP would likely highlight the nitrogen atom and the oxygen of the ethoxy group as regions of high electron density.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Scaffold Properties

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a series of compounds with their biological activity or a specific physicochemical property. biointerfaceresearch.com For a scaffold like this compound, QSAR modeling could be employed to predict its potential biological efficacy based on a dataset of related benzothiazole derivatives with known activities.

The process involves calculating a variety of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that relates these descriptors to the observed activity. Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding synthetic efforts towards more potent compounds.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational changes and the study of how a ligand like this compound might interact with a biological target, such as a protein or enzyme. biointerfaceresearch.com

An MD simulation would begin with the optimized structure of the compound placed in a simulated environment, typically a box of water molecules. By solving Newton's equations of motion for every atom in the system over a period of time, the simulation traces the trajectory of the molecule, revealing its flexibility and preferred conformations in a dynamic setting. When studying ligand-target interactions, the simulation can show how the ligand binds to the active site of a protein, the stability of the resulting complex, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern the binding process. biointerfaceresearch.com

In Silico Prediction of Chemical Reactivity and Selectivity

Computational methods are invaluable for predicting the chemical reactivity and selectivity of a molecule like this compound. Frontier Molecular Orbital (FMO) theory is a cornerstone of this approach. wikipedia.org The theory posits that chemical reactions are often governed by the interaction between the HOMO of one reactant and the LUMO of another. wikipedia.org

By analyzing the shapes and energies of the HOMO and LUMO of this compound, predictions can be made about its behavior in various reactions. For instance, in an electrophilic aromatic substitution, the positions on the benzothiazole ring with the highest HOMO density would be the most likely sites of attack. Conversely, in a nucleophilic substitution, the LUMO distribution would indicate the most electrophilic centers. Computational models can also calculate reaction pathways and transition state energies, providing a quantitative measure of reaction barriers and helping to predict the most favorable reaction products.

Molecular Docking Simulations for Interaction with Biological Macromolecules

Computational studies, particularly molecular docking simulations, serve as a powerful tool to predict and analyze the potential interactions between a small molecule, such as this compound, and a biological macromolecule, typically a protein or nucleic acid. These in silico methods are fundamental in medicinal chemistry for identifying potential drug targets and elucidating the mechanism of action at a molecular level. By simulating the binding process, researchers can gain insights into the preferred orientation of the ligand within the active site of a receptor, the nature of the intermolecular interactions, and the energetic favorability of such binding.

Molecular docking studies have been widely employed to investigate the binding affinity of various ligands with their target proteins. nih.gov For benzothiazole derivatives, these simulations are crucial in understanding their diverse pharmacological activities. nih.govnih.gov The process involves the use of sophisticated algorithms that explore various possible conformations of the ligand within the binding pocket of a macromolecule, followed by a scoring function that estimates the binding affinity. The results of these simulations can guide the synthesis of more potent and selective derivatives.

Binding Site Analysis and Interaction Modes

The analysis of the binding site provides critical information about the specific amino acid residues or nucleotides that are key for the interaction with the ligand. For substituted benzothiazoles, the interaction modes are diverse and dependent on the nature of the substituents and the topology of the receptor's binding pocket.

Commonly observed interactions for benzothiazole derivatives include:

Hydrogen Bonding: The nitrogen atom in the thiazole (B1198619) ring and the oxygen atom of the ethoxy group in this compound can act as hydrogen bond acceptors. Depending on the target protein, these groups can form hydrogen bonds with amino acid residues such as asparagine, leucine, or others present in the active site. nih.gov

Hydrophobic Interactions: The bicyclic benzothiazole core is inherently aromatic and hydrophobic. This region of the molecule can engage in hydrophobic interactions with nonpolar amino acid residues like leucine, valine, and isoleucine within the binding pocket. nih.gov The presence of the bromo and ethoxy groups further contributes to the lipophilic character of the molecule, potentially enhancing these interactions.

Pi-Stacking and Pi-Cation Interactions: The aromatic nature of the benzothiazole ring allows for potential π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. Furthermore, the electron-rich thiazole ring can participate in cation-π interactions with positively charged residues like lysine (B10760008) and arginine.

Halogen Bonding: The bromine atom at the 2-position can participate in halogen bonding, a non-covalent interaction where the electrophilic region of the halogen atom interacts with a nucleophilic site, such as a carbonyl oxygen or an aromatic ring on the protein.

In studies of similar bromo-substituted heterocyclic compounds, the bromo group has been shown to enhance binding affinity through such specific interactions. nih.gov For instance, molecular docking of benzothiazole derivatives into the active site of enzymes like E. coli dihydroorotase has revealed key hydrogen bonds and hydrophobic interactions that are likely responsible for their inhibitory activity. nih.gov

Table 1: Potential Interaction Modes of this compound with Protein Residues

Interaction TypeMoiety of this compoundPotential Interacting Residues in Protein
Hydrogen Bond AcceptorThiazole Nitrogen, Ethoxy OxygenAsn, Gln, Ser, Thr, Tyr, Arg, His, Lys
HydrophobicBenzothiazole Ring, Ethyl groupAla, Val, Leu, Ile, Pro, Met, Phe, Trp
π-π StackingBenzothiazole RingPhe, Tyr, Trp, His
Halogen BondingBromo groupCarbonyl oxygen, Aromatic rings

Energetic Considerations of Molecular Binding

The stability of the ligand-protein complex is quantitatively assessed by its binding energy, a key parameter derived from molecular docking simulations. A lower, more negative binding energy generally indicates a more stable and favorable interaction between the ligand and the target macromolecule. This energy is a composite of various forces, including electrostatic interactions, van der Waals forces, hydrogen bonding, and the desolvation energy upon binding.

For various benzothiazole derivatives, docking scores and binding energies have been calculated to rank their potential efficacy against different biological targets. nih.govresearchgate.netnih.gov For example, in a study on novel benzothiazole derivatives, compounds with lower binding energy scores in docking simulations often correlated with better experimental activity. sciensage.info

The energetic contribution of each substituent on the benzothiazole core can be significant. The ethoxy group at the 6-position, for instance, may contribute favorably to the binding energy through hydrophobic interactions within a lipophilic pocket. The bromo group at the 2-position can also influence the binding energy through halogen bonds and by altering the electronic properties of the benzothiazole ring system. Thermochemical studies on related benzothiazole derivatives have shown that methyl substituents can increase the enthalpic stability of the compounds, a factor that can be computationally estimated. researchgate.net

Applications in Chemical Science and Technology Non Biological/non Clinical

Role as a Synthetic Intermediate in Organic Synthesis

2-Bromo-6-ethoxybenzo[d]thiazole is a valuable intermediate in organic synthesis, primarily serving as a building block for more complex molecules. The bromine atom at the 2-position is a key functional group that allows for a variety of chemical transformations, making it a versatile precursor for the synthesis of a wide range of derivatives.

The reactivity of the C-Br bond at the 2-position of the benzothiazole (B30560) ring is a focal point of its synthetic utility. This bond can readily participate in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. This capability enables the construction of intricate molecular architectures and complex heterocyclic systems. For instance, the bromine atom can be substituted by various nucleophiles, including amines and thiols, to generate a diverse array of 2-substituted benzothiazole derivatives.

The general reactivity of the 2-bromo-benzothiazole core is highlighted in the synthesis of various derivatives. While specific examples for the 6-ethoxy analog are not extensively documented in the provided literature, the principles of its reactivity can be inferred from related compounds. For example, the synthesis of thiazole-based stilbene (B7821643) analogs involves the bromination of the thiazole (B1198619) ring, followed by subsequent reactions to build the final complex structure. nih.gov This demonstrates the importance of the bromo-substituent as a handle for further chemical modifications.

The following table summarizes potential transformations of the 2-bromo-benzothiazole core, which are applicable to this compound:

Reaction TypeReagents/ConditionsProduct TypePotential Application
Suzuki Coupling Arylboronic acid, Pd catalyst, base2-Aryl-6-ethoxybenzo[d]thiazoleOrganic electronics, liquid crystals
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, base2-Alkynyl-6-ethoxybenzo[d]thiazoleLuminescent materials, molecular wires
Buchwald-Hartwig Amination Amine, Pd catalyst, base2-Amino-6-ethoxybenzo[d]thiazole derivativesPrecursors for dyes and functional materials
Nucleophilic Substitution Thiol, base2-Thioether-6-ethoxybenzo[d]thiazoleLigands for metal complexes

This table is illustrative of the potential synthetic transformations based on the known reactivity of 2-bromobenzothiazoles.

The concept of a "building block" is central to combinatorial chemistry and the generation of molecular libraries for screening purposes. This compound is an ideal starting material for creating a library of diversified molecules. nih.gov By systematically reacting it with a variety of coupling partners or nucleophiles, a large number of unique compounds can be synthesized. nih.gov The ethoxy group at the 6-position can also be modified, although it is less reactive than the bromine at the 2-position. This dual functionality allows for a multi-dimensional exploration of the chemical space around the benzothiazole core.

The generation of such libraries is crucial for discovering new materials with desired properties, such as novel organic semiconductors, dyes, or corrosion inhibitors. The ability to conveniently prepare a range of substituted benzothiazoles from a common precursor like this compound accelerates the discovery process. nih.gov

Applications in Materials Science and Nanoelectronics

The benzothiazole moiety is known for its interesting photophysical and electronic properties, which makes it a valuable component in the design of advanced materials. The unique electronic structure of the benzothiazole ring, combined with the ability to tune its properties through substitution, has led to its investigation in various materials science applications.

Benzothiazole derivatives are recognized for their luminescence and are used in the development of organic light-emitting diodes (OLEDs) and other luminescent materials. researchgate.net The thiazole ring is intrinsically fluorescent, and its incorporation into larger conjugated systems can lead to materials with strong emissions in the visible spectrum. scientificarchives.comscientificarchives.com The photoluminescence of such materials can be tuned by altering the substituents on the benzothiazole core. researchgate.net The electron-donating ethoxy group in this compound would be expected to influence the electronic transitions and thus the emission color and efficiency of any derived luminescent material.

Furthermore, the bromine atom provides a convenient point for attaching other functional groups to fine-tune the material's properties or to incorporate it into a larger system, such as a metal-organic framework (MOF). scientificarchives.comscientificarchives.com Luminescent MOFs based on thiazole and its derivatives have been explored for applications in chemical sensing. scientificarchives.comscientificarchives.commdpi.com

The following table summarizes the luminescent properties of some benzothiazole derivatives, illustrating the potential of this class of compounds.

CompoundEmission ColorKey FeatureReference
N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1)GreenExcited-state intramolecular proton transfer (ESIPT) researchgate.net
N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2)OrangeESIPT researchgate.net
N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO)Blue-violet- researchgate.net

This table showcases the tunability of luminescence in benzothiazole derivatives through structural modifications.

Functional organic molecules are often incorporated into polymer matrices to create materials with combined properties, such as mechanical stability and specific optical or electronic functions. Benzothiazole derivatives have been successfully doped into polymer films to create white-light-emitting materials. researchgate.net For example, a blend of three different benzothiazole-based dyes was dispersed in a polymethyl methacrylate (B99206) (PMMA) matrix to achieve white light emission. researchgate.net

This compound could be used to synthesize a custom dye that is then incorporated into a polymer host. Alternatively, it could be chemically modified to introduce a polymerizable group (e.g., a vinyl or acrylate (B77674) group), allowing it to be directly copolymerized into a polymer chain. This would lead to polymers with covalently attached benzothiazole units, potentially offering improved stability and performance compared to simple doping.

Corrosion Inhibition Studies and Mechanistic Insights

Heterocyclic compounds containing nitrogen and sulfur atoms are well-known for their ability to inhibit the corrosion of metals, particularly steel in acidic environments. nih.govnih.gov The benzothiazole ring in this compound contains both of these elements, making it a promising candidate for corrosion inhibition applications.

The mechanism of corrosion inhibition by such molecules typically involves their adsorption onto the metal surface. nih.gov The lone pair of electrons on the nitrogen and sulfur atoms can coordinate with the vacant d-orbitals of the metal atoms, forming a protective layer that isolates the metal from the corrosive medium. nih.gov The planar structure of the benzothiazole ring allows for efficient surface coverage.

Studies on related thiazole and thiadiazole derivatives have demonstrated their effectiveness as corrosion inhibitors. nih.govnih.gov For example, a bimannich base containing a thiazole ring was shown to be an effective corrosion inhibitor for carbon steel at high temperatures in the presence of H₂S and CO₂. nih.gov The adsorption of these inhibitors on the steel surface was found to follow the Langmuir isotherm model, indicating the formation of a monolayer. nih.gov

The presence of the ethoxy group in this compound could further enhance its corrosion inhibition properties by increasing its solubility in the corrosive medium and by providing an additional oxygen atom for coordination with the metal surface. The bromine atom could also play a role in the adsorption process.

The following table presents data on the corrosion inhibition efficiency of a related thiazole derivative.

InhibitorConcentrationCorrosion Rate (mm/a)Inhibition Efficiency (%)Environment
Thiazole-based bimannich base (TZBM)200 mg/L< 0.076> 90% (inferred)Cl⁻ + H₂S + CO₂ at 180°C

This table is based on findings for a related thiazole compound (TZBM) and illustrates the potential of this class of heterocycles as high-temperature corrosion inhibitors. nih.gov

Applications in Analytical Chemistry

Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is a soft ionization technique used for the analysis of large, non-volatile biomolecules. The choice of the matrix is crucial for a successful MALDI experiment. An ideal matrix should have strong absorption at the wavelength of the laser used, be able to co-crystallize with the analyte, and promote the ionization of the analyte molecules.

Pharmacological Relevance As a Molecular Scaffold in Preclinical Research Mechanistic Focus

Overview of Benzothiazole (B30560) and Thiazole (B1198619) Scaffolds in Drug Discovery

The benzothiazole moiety, which consists of a benzene (B151609) ring fused to a thiazole ring, and the simpler thiazole ring are key components in numerous therapeutic agents. nih.govnih.govresearchgate.net Their presence in marketed drugs and clinical candidates underscores their importance in the development of new medicines across various disease areas, including oncology, infectious diseases, and inflammatory conditions. jchemrev.comnih.govresearchgate.net The interest in these scaffolds stems from their ability to serve as a versatile framework for the design of compounds with high therapeutic potential. nih.govjocpr.com

The bioactivity of benzothiazole and thiazole derivatives is largely attributed to their distinct structural and electronic properties. The presence of nitrogen and sulfur atoms in the thiazole ring provides sites for hydrogen bonding and coordination with biological targets. nih.gov The fused aromatic system of benzothiazole offers a rigid structure that can be readily functionalized at various positions, allowing for the fine-tuning of steric, electronic, and lipophilic properties to optimize target binding and pharmacokinetic profiles. jocpr.comresearchgate.net The ability to introduce a wide range of substituents on the benzothiazole ring system is a key factor in the diversity of its pharmacological activities. researchgate.net

Heterocyclic compounds, particularly those containing nitrogen and sulfur, form the cornerstone of modern medicinal chemistry. nih.gov Thiazole and benzothiazole are exemplary of this, with their derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects. researchgate.netnih.gov The structural versatility of these scaffolds allows medicinal chemists to synthesize large libraries of compounds for high-throughput screening, facilitating the discovery of novel lead molecules for drug development. researchgate.net

Investigation of Molecular Mechanisms of Action (In Vitro Studies)

Impact on Ubiquitin-Mediated Proteolytic Pathways

A comprehensive search of available preclinical research literature did not yield specific studies detailing the direct impact of 2-Bromo-6-ethoxybenzo[d]thiazole or its close analogs on ubiquitin-mediated proteolytic pathways. While a target prediction analysis for one library of benzothiazole derivatives identified sentrin-specific proteases as putative targets, this does not provide mechanistic evidence related to the ubiquitin system. mdpi.com Therefore, the role of this specific scaffold in modulating ubiquitination and subsequent protein degradation remains an uninvestigated area.

Structure-Activity Relationship (SAR) Studies Based on Modifications of this compound

The biological properties of the benzothiazole core are significantly influenced by the nature and position of its substituents. nih.govsemanticscholar.org Literature on various benzothiazole derivatives reveals that substitutions at the C-2 and C-6 positions are particularly critical in determining the compound's pharmacological activities. benthamscience.com

Influence of the Bromine Substituent on Biological Interaction

The presence of a halogen atom, such as bromine, on the benzothiazole scaffold is a common feature in many biologically active derivatives. While direct studies on the 2-bromo substituent of the title compound are unavailable, research on analogous structures highlights the importance of this feature.

Role of the Ethoxy Group in Modulating Scaffold Properties (e.g., lipophilicity, electronic properties)

The ethoxy group at the C-6 position is expected to significantly modulate the physicochemical properties of the benzothiazole scaffold, primarily its lipophilicity and electronic distribution. Lipophilicity is a critical parameter that can influence a compound's binding affinity and nonspecific binding. nih.gov

In studies of other heterocyclic scaffolds, the introduction of methoxy (B1213986) groups, which are electronically similar to ethoxy groups, was shown to increase antimicrobial activity. plos.org Specifically for benzothiazoles, research has identified derivatives with methoxy and ethoxy substituents on the ring as being among the most potent compounds in certain assays. researchgate.net The ethoxy group, being an electron-donating group, can influence the electronic environment of the benzothiazole ring system, which in turn can affect interactions with biological targets. One review highlights that substitution at the C-6 position is a key factor for the biological activity of benzothiazole derivatives. benthamscience.com For example, the presence of a nitro or cyano group (electron-withdrawing) at C-6 was found to increase antiproliferative activity in one series of compounds. nih.gov This underscores the importance of the C-6 substituent's electronic nature, suggesting the ethoxy group in this compound plays a defining role in its molecular interactions.

Impact of Substituents at the C2 Position on Target Engagement

The substituent at the C-2 position of the benzothiazole nucleus is a primary site for chemical modification and is pivotal for determining biological activity and target engagement. nih.govsemanticscholar.orgbenthamscience.comnih.gov The parent compound features a bromine atom at this position, but replacing it with other functional groups can lead to a wide array of pharmacological activities.

For example, the introduction of an amino group at C-2 yields 2-aminobenzothiazoles, a class of compounds investigated for cytotoxic effects on various cancer cell lines. nih.goveuropeanreview.org Further modification of this amino group to form urea (B33335) or thiourea (B124793) derivatives results in compounds with a broad spectrum of activities, including use as fungicides and potential therapeutic agents. nih.gov Studies on 2-substituted benzothiazoles have demonstrated their potential as anticancer, anti-inflammatory, and antimicrobial agents, with the specific group at C-2 directing the compound's mechanism and potency. nih.govnih.govnih.gov This body of evidence strongly indicates that the C-2 position is a critical "handle" for modulating the target specificity of the benzothiazole scaffold.

Preclinical In Vitro Cellular Studies (Mechanism-focused)

Evaluation of Antiproliferative Activity in Cancer Cell Lines (e.g., MCF-7)

While no studies have reported the direct evaluation of this compound, numerous structurally related benzothiazole derivatives have been assessed for their antiproliferative effects in various cancer cell lines, including the human breast cancer cell line MCF-7.

Research on 2-substituted benzothiazoles has shown they can significantly inhibit breast cancer cell growth by inducing apoptosis, disrupting mitochondrial membrane potential, and causing cell cycle arrest. nih.govbenthamscience.com For instance, the derivative 2-(3,5-Dihydroxyphenyl)-6-hydroxybenzothiazole was found to inhibit the growth of MCF-7 cells with a 50% growth inhibition (GI₅₀) value of 41 μM. nih.govresearchgate.net Other studies have explored different substitution patterns, with a 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine derivative showing significant inhibition of lung cancer cell proliferation. nih.gov These findings highlight the potential of the benzothiazole scaffold as a basis for developing antiproliferative agents.

The table below summarizes the antiproliferative activity of various benzothiazole derivatives, demonstrating the potential of this chemical class. It is important to reiterate that the specific compound This compound has not been tested in these studies.

Compound NameCell LineActivity MetricValueReference
2-(3,5-Dihydroxyphenyl)-6-hydroxybenzothiazoleMCF-7 (Breast)GI₅₀41 µM nih.gov, researchgate.net
2-(3,5-Dihydroxyphenyl)-6-hydroxybenzothiazoleHCT-15 (Colon)GI₅₀23 µM nih.gov
N-(6-nitrobenzo[d]thiazol-2-yl)acetamideLungA549 (Lung)IC₅₀68 µg/mL researchgate.net
6-nitrobenzo[d]thiazol-2-olLungA549 (Lung)IC₅₀121 µg/mL researchgate.net
2-aminobenzothiazole (B30445)HEp-2 (Laryngeal)IC₅₀27 µM (at 48h) europeanreview.org

Investigations of Antimicrobial Activities against Specific Pathogens (e.g., Mycobacterium tuberculosis, Staphylococcus aureus)

The benzothiazole ring is a foundational element in the design of novel antimicrobial agents. Derivatives have shown significant activity against a range of pathogens, including the clinically important Mycobacterium tuberculosis and Staphylococcus aureus. The nature and position of substituents on the benzothiazole ring system are critical in determining the potency and spectrum of antimicrobial action.

For instance, studies on 2-alkylthio-6-aminobenzothiazoles have demonstrated significant tuberculostatic activity. chemicalpapers.com The substitution at the 2-position with alkylthio groups and an amino group at the 6-position appears to be a favorable pattern for anti-mycobacterial activity. While direct data for the 6-ethoxy analog is not available, the activity of the 6-amino analogs suggests that substitution at this position is crucial. Other research has identified 2-substituted benzothiazole derivatives as possessing good anti-tubercular activity, with MIC values as low as 1 µM against Mycobacterium tuberculosis H37Rv.

In the context of Staphylococcus aureus, a common Gram-positive pathogen, benzothiazole derivatives have been investigated as inhibitors of essential bacterial enzymes. Some derivatives have shown promising activity against both wild-type and resistant strains of S. aureus. pcbiochemres.com The mechanism for related compounds often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication. nih.govfrontiersin.org Although many synthesized benzothiazoles show weak activity against Gram-positive bacteria, specific substitution patterns can enhance their efficacy. nih.gov

The following table summarizes the antimicrobial activity of various benzothiazole derivatives against these pathogens, illustrating the potential of this scaffold.

Compound/Derivative ClassPathogenActivity MeasurementResult
2-Alkylthio-6-aminobenzothiazolesMycobacterium tuberculosisTuberculostatic ActivitySignificant activity reported. chemicalpapers.com
Substituted 4-(2,6-dichlorobenzyloxy)phenyl thiazolesStaphylococcus aureusMICPotent activity observed. pcbiochemres.com
2-Amino Benzothiazole DerivativesStaphylococcus aureus, E. coli, K. pneumoniaeAntibacterial ActivityGood activity reported against tested strains. pcbiochemres.com
Thiazole-1,3,5-triazine derivativesPlasmodium falciparum (Chloroquine-resistant)IC5011.29 to 40.92 µg/mL mdpi.com

Antioxidant Activity Assessment in Chemical Assays

The benzothiazole scaffold is frequently incorporated into molecules designed as antioxidants for their ability to participate in electron-transfer reactions and scavenge free radicals. mdpi.com While the antioxidant capacity is often synergistically enhanced by other functional groups, such as phenols or catechols, the core heterocycle plays a key role. nih.gov The evaluation of benzothiazole derivatives in various chemical assays helps to quantify this potential.

Commonly used assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. mdpi.com In the DPPH assay, the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical is measured by a decrease in absorbance. The FRAP assay measures the ability of a substance to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions.

Studies on various benzothiazole derivatives have shown that their antioxidant activity is highly dependent on their substitution patterns. For example, the presence of hydroxyl groups on a phenyl ring attached to the benzothiazole core significantly enhances antioxidant effects. mdpi.com One study synthesized benzothiazole-isothiourea derivatives and found that they exhibited notable free radical scavenging activity in both DPPH and Fenton reaction assays. researchgate.net Another study on phenolic thiazoles demonstrated their ability to act as potent antioxidants, with some derivatives showing significantly higher activity than standards like Trolox. nih.govnih.gov

The table below presents findings from antioxidant assays for several benzothiazole derivatives, highlighting the scaffold's contribution to this activity.

Compound/Derivative ClassAssayKey Finding
Benzothiazole-isothiourea derivative (compound 1)DPPH Radical ScavengingExhibited high scavenging activity. researchgate.net
Benzothiazole cinnamidic derivative (BZTcin4)DPPH Radical ScavengingIC50 of 4.86 µg/mL. mdpi.com
Benzimidazole (B57391) derivative with hydroxyl group (3b)ABTS Radical ScavengingShowed the most promising antioxidant potential in the series. nih.gov
Phenolic Thiazole Derivatives (7j, 7k)ABTS, DPPH, FRAP, CUPRACExhibited significantly enhanced antioxidant activity compared to ascorbic acid and Trolox. nih.gov

Anti-inflammatory Pathway Modulation in Cellular Models

The benzothiazole nucleus is a privileged structure in the development of anti-inflammatory agents. nih.govresearchgate.netstmjournals.in Derivatives based on this scaffold have been shown to modulate key inflammatory pathways in cellular models, typically using lipopolysaccharide (LPS)-stimulated macrophages (like RAW264.7 cells) to induce an inflammatory response.

A primary mechanism by which benzothiazole derivatives exert their anti-inflammatory effects is through the inhibition of pro-inflammatory mediators. Research has shown that certain derivatives can significantly suppress the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). frontiersin.orgnih.gov This suppression is often linked to the downregulation of the enzymes responsible for their production, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.net

The underlying pathway frequently implicated is the nuclear factor-kappa B (NF-κB) signaling cascade. researchgate.net NF-κB is a crucial transcription factor that controls the expression of many pro-inflammatory genes. By inhibiting the activation and translocation of NF-κB into the nucleus, benzothiazole compounds can prevent the transcription of target genes like TNF-α, IL-6, iNOS, and COX-2. mdpi.com The presence and position of a bromine atom on a heterocyclic scaffold have been shown to significantly affect anti-inflammatory activity, often enhancing it. mdpi.com For example, studies on brominated indoles showed that they inhibited NF-κB translocation, leading to reduced production of NO, TNFα, and PGE2. mdpi.com

The following table summarizes the effects of representative benzothiazole derivatives on key inflammatory markers in cellular models.

Compound/DerivativeCellular ModelKey Effect
Indole-2-formamide benzimidazole[2,1-b]thiazole derivative (13b)LPS-induced RAW264.7 cellsPotent inhibition of NO, IL-6, and TNF-α release. nih.gov
6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7)LPS-induced RAW264.7 cellsSignificant inhibition of IL-6 and TNF-α expression. frontiersin.org
Thiazole Derivatives (CX-32, CX-35)LPS-activated RAW cellsInhibited cyclooxygenase-2 (COX-2) activity. researchgate.net
Hypobranchial gland extract containing brominated indolesLPS-stimulated RAW264.7 macrophagesInhibited translocation of NF-κB by 48.2%. mdpi.com

Conclusion and Future Research Directions

Summary of Current Knowledge and Research Gaps Pertaining to 2-Bromo-6-ethoxybenzo[d]thiazole

Currently, dedicated research focusing exclusively on this compound is sparse in publicly accessible scientific literature. Its existence is confirmed through its Chemical Abstracts Service (CAS) number, 412923-38-7, and its availability from commercial suppliers. bldpharm.combldpharm.com The primary knowledge about this compound is inferred from the extensive research conducted on structurally similar 2-bromo and 6-substituted benzothiazole (B30560) derivatives.

The 2-bromo substituent is a well-established reactive handle, making the compound a valuable building block for introducing a variety of functional groups at the 2-position of the benzothiazole core. The 6-ethoxy group, an electron-donating substituent, is expected to modulate the electronic properties of the benzothiazole ring system, influencing its reactivity and potential biological activity.

The most significant research gap is the lack of specific experimental data for this compound. This includes, but is not limited to, its detailed spectroscopic characterization (NMR, IR, MS), single-crystal X-ray structure, and a thorough investigation of its chemical reactivity under various conditions. Furthermore, no biological or pharmacological studies have been reported for this specific compound, leaving its potential in areas like drug discovery completely unexplored.

Prospective Avenues for Advanced Synthetic Methodologies

The synthesis of this compound is not explicitly detailed in the literature, but plausible routes can be extrapolated from established methods for analogous compounds. Future research should focus on developing and optimizing synthetic strategies that are efficient, scalable, and environmentally benign.

Advanced methodologies to be explored could include:

Microwave-assisted synthesis: This technique has the potential to significantly reduce reaction times and improve yields for the synthesis of benzothiazole derivatives.

Flow chemistry: Continuous flow processes can offer better control over reaction parameters, leading to higher purity and safer handling of reagents.

Catalytic C-H activation: Direct C-H functionalization of the 6-position of a 2-bromobenzothiazole (B1268465) precursor with an ethoxy group could represent a highly atom-economical synthetic route.

Opportunities for Further Elucidation of Chemical Reactivity

The 2-bromo atom on the benzothiazole ring is a prime site for a multitude of chemical transformations. A systematic investigation into the reactivity of this compound is crucial for unlocking its synthetic potential.

Key areas for exploration include:

Cross-coupling reactions: The utility of 2-bromobenzothiazoles in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination is well-documented for other analogs. Applying these reactions to this compound would allow for the introduction of a wide range of substituents (aryl, alkyl, alkynyl, amino groups) at the 2-position, leading to a diverse library of novel compounds. researchgate.netnih.gov

Nucleophilic aromatic substitution (SNA_r): The electron-withdrawing nature of the thiazole (B1198619) ring can facilitate the displacement of the 2-bromo substituent by various nucleophiles, providing another avenue for functionalization.

Metal-halogen exchange: Reaction with organolithium or Grignard reagents could generate a 2-lithiated or 2-magnesiated benzothiazole intermediate, which can then be reacted with a variety of electrophiles.

A detailed study of the regioselectivity and stereoselectivity of these reactions, influenced by the 6-ethoxy group, would be of significant academic and practical interest.

Potential for Rational Design and Development of New Chemical Entities Utilizing the this compound Scaffold

The benzothiazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netjchemrev.compcbiochemres.comresearchgate.netchemistryjournal.net The this compound scaffold holds considerable promise for the rational design of new chemical entities (NCEs).

The 6-ethoxy group can potentially enhance the pharmacokinetic properties of a molecule, such as its metabolic stability and cell permeability. By leveraging the reactivity of the 2-bromo position, a multitude of derivatives can be synthesized and screened for various biological targets. For instance, the introduction of specific pharmacophores through cross-coupling reactions could lead to the development of potent and selective inhibitors of enzymes or receptor antagonists.

Future research should focus on:

Combinatorial chemistry: Utilizing the 2-bromo functionality to generate a library of derivatives for high-throughput screening against various biological targets.

Structure-activity relationship (SAR) studies: Systematically modifying the substituent at the 2-position to understand its impact on biological activity and to optimize lead compounds.

Development of molecular probes: The benzothiazole scaffold is also found in imaging agents. The synthesis of fluorescent or radiolabeled derivatives of this compound could lead to the development of new tools for biomedical research.

Integration of Computational Approaches for Predictive Modeling in Chemical and Preclinical Research

Computational chemistry offers powerful tools for accelerating the research and development process. mdpi.comresearchgate.netwjahr.com In the context of this compound, computational approaches can be employed to:

Predict reactivity: Density Functional Theory (DFT) calculations can be used to model the electronic structure of the molecule, predict its reactivity towards different reagents, and elucidate reaction mechanisms. mdpi.comresearchgate.net This can help in optimizing reaction conditions and predicting the outcome of synthetic transformations.

Simulate spectroscopic properties: Computational methods can predict NMR and IR spectra, which would be invaluable for the characterization of newly synthesized derivatives. researchgate.net

Virtual screening and molecular docking: In the absence of experimental biological data, molecular docking studies can be performed to predict the binding affinity of virtual libraries of this compound derivatives to various protein targets. This can help in prioritizing compounds for synthesis and biological evaluation. wjahr.com

ADMET prediction: Quantitative Structure-Activity Relationship (QSAR) models and other in silico tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules, aiding in the early stages of drug discovery.

The integration of these computational approaches with experimental work will undoubtedly accelerate the exploration of the chemical and biological space around the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Bromo-6-ethoxybenzo[d]thiazole, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves bromination of a precursor (e.g., 6-ethoxybenzo[d]thiazole) using reagents like bromine or N-bromosuccinimide (NBS) in solvents such as acetic acid or dichloromethane. Critical parameters include temperature control (0–25°C), reaction time (4–24 hours), and stoichiometric ratios to minimize side products like di-brominated derivatives. Post-reaction purification via column chromatography or recrystallization enhances purity .
  • Data Optimization : Yield improvements (>85%) are achieved by optimizing catalyst choice (e.g., Lewis acids) and inert atmospheres to prevent oxidation .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Techniques :

  • HPLC : Quantifies purity (>95%) and detects trace impurities using reverse-phase columns with UV detection at ~276 nm .
  • NMR Spectroscopy : Confirms substitution patterns (e.g., bromine at C2, ethoxy at C6) via chemical shifts (e.g., δ 1.4 ppm for ethoxy –CH3, δ 4.3 ppm for –OCH2–) .
  • IR Spectroscopy : Identifies functional groups (e.g., C-Br stretch at ~560 cm⁻¹, C-O-C at ~1250 cm⁻¹) .

Q. What safety protocols are recommended for handling and storing this compound?

  • Handling : Use PPE (gloves, goggles), fume hoods, and avoid inhalation/contact. Reactivity with strong oxidizers requires segregated storage .
  • Waste Management : Neutralize residues with sodium bicarbonate before disposal via certified chemical waste services .

Advanced Research Questions

Q. How do electronic substituents (e.g., bromine, ethoxy) influence the compound’s HOMO/LUMO levels and applications in organic electronics?

  • Mechanistic Insight : Bromine’s electron-withdrawing effect lowers HOMO energy (-5.3 eV), enhancing charge transport in organic semiconductors. Ethoxy groups modulate solubility for thin-film processing .
  • Experimental Validation : DFT calculations (B3LYP/6-31+G(d)) correlate substituent effects with device performance (e.g., photovoltaic efficiency >12%) .

Q. How can researchers reconcile conflicting reports on the antimicrobial activity of this compound derivatives?

  • Resolution Strategies :

  • Dose-Response Curves : Establish EC50 values using standardized assays (e.g., broth microdilution for MIC determination) .
  • Structural Variants : Compare activity across derivatives (e.g., replacing ethoxy with methoxy reduces antifungal potency by 40%) .

Q. What role does this compound play in structure-activity relationship (SAR) studies for anticancer drug design?

  • Key Modifications :

  • Bromine Position : C2 substitution enhances DNA intercalation (IC50: 2.1 µM vs. 8.7 µM for C4-brominated analogs) .
  • Ethoxy vs. Methyl : Ethoxy improves pharmacokinetic profiles (e.g., t½ = 6.2 hours vs. 3.8 hours for methyl) .

Q. How do synthetic pathways for this compound compare to its biosynthetic routes in microorganisms?

  • Synthetic vs. Biosynthetic :

  • Lab Synthesis : Relies on halogenation and etherification steps .
  • Bacterial Biosynthesis : Utilizes cysteine (sulfur source) and pentose phosphate intermediates (e.g., D-xylulose-5-phosphate) .
    • Implications : Biosynthetic pathways inform greener synthetic strategies (e.g., enzymatic catalysis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.